Benzyl (S)-2-amino-2,4-dimethylpentanoate hydrochloride
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Overview
Description
Benzyl (S)-2-amino-2,4-dimethylpentanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzyl group attached to the amino acid structure, which includes an amino group, a carboxylate ester, and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (S)-2-amino-2,4-dimethylpentanoate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the amino acid (S)-2-amino-2,4-dimethylpentanoic acid.
Esterification: The carboxyl group of the amino acid is esterified using benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the benzyl ester.
Formation of Hydrochloride Salt: The resulting benzyl ester is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification and subsequent purification steps to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Benzyl (S)-2-amino-2,4-dimethylpentanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or amines replace the benzyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar solvents, elevated temperatures.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Benzyl (S)-2-amino-2,4-dimethylpentanoate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules, including peptides and other bioactive compounds.
Biological Studies: Researchers use this compound to study enzyme-substrate interactions and protein-ligand binding due to its structural similarity to natural amino acids.
Industrial Applications: It is employed in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of Benzyl (S)-2-amino-2,4-dimethylpentanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances the compound’s binding affinity to these targets, facilitating its biological activity. The compound may act as an inhibitor or activator of enzymes, modulating biochemical pathways and cellular processes.
Comparison with Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group. It is used in the synthesis of pharmaceuticals and as a precursor in organic chemistry.
Benzyl alcohol: An aromatic alcohol with a benzyl group. It is used as a solvent and in the synthesis of esters and other derivatives.
Benzyl chloride: An organic compound with a benzyl group attached to a chloride. It is used in the synthesis of benzyl derivatives and as a chemical intermediate.
Uniqueness: Benzyl (S)-2-amino-2,4-dimethylpentanoate hydrochloride is unique due to its specific structure, which combines an amino acid derivative with a benzyl group and a hydrochloride salt. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H22ClNO2 |
---|---|
Molecular Weight |
271.78 g/mol |
IUPAC Name |
benzyl (2S)-2-amino-2,4-dimethylpentanoate;hydrochloride |
InChI |
InChI=1S/C14H21NO2.ClH/c1-11(2)9-14(3,15)13(16)17-10-12-7-5-4-6-8-12;/h4-8,11H,9-10,15H2,1-3H3;1H/t14-;/m0./s1 |
InChI Key |
RTDUUNYHRXKHJE-UQKRIMTDSA-N |
Isomeric SMILES |
CC(C)C[C@@](C)(C(=O)OCC1=CC=CC=C1)N.Cl |
Canonical SMILES |
CC(C)CC(C)(C(=O)OCC1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
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